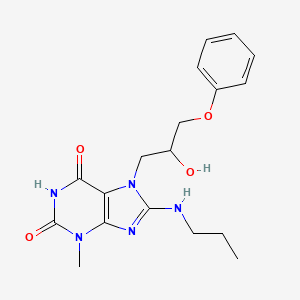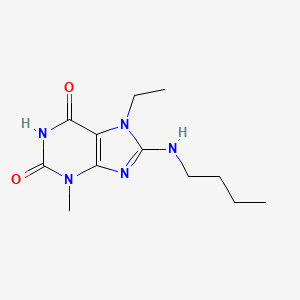![molecular formula C13H21N5O2 B6485736 8-[(butan-2-yl)amino]-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 923232-61-5](/img/structure/B6485736.png)
8-[(butan-2-yl)amino]-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-[(Butan-2-yl)amino]-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (8-BAMP) is a novel purine derivative and a potential therapeutic agent for a variety of diseases. It has been studied extensively for its potential therapeutic applications in cancer, inflammation, and other diseases. 8-BAMP has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. Additionally, 8-BAMP has been used in laboratory experiments to study the mechanisms of action of drugs, as well as to identify novel drug targets and therapeutic strategies.
作用机制
The exact mechanism of action of 8-[(butan-2-yl)amino]-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is still unclear. However, it is believed that this compound may act by modulating the activity of various enzymes and receptors, such as cyclooxygenase-2 (COX-2) and the nuclear factor-kappa B (NF-kB) pathway. Additionally, this compound has been shown to inhibit the expression of various pro-inflammatory cytokines, such as interleukin-1 (IL-1), interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha).
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in various animal models. This compound has been shown to reduce inflammation and oxidative stress, as well as to inhibit the growth of cancer cells. Additionally, this compound has been shown to reduce the levels of various pro-inflammatory cytokines, such as interleukin-1 (IL-1), interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha).
实验室实验的优点和局限性
The use of 8-[(butan-2-yl)amino]-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione in laboratory experiments has several advantages. This compound is relatively easy to synthesize and is stable in a wide range of conditions. Additionally, this compound is non-toxic and has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. However, this compound is still a relatively new compound and its exact mechanism of action is still unclear.
未来方向
The potential therapeutic applications of 8-[(butan-2-yl)amino]-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione are still largely unexplored. In the future, this compound may be used to develop novel drugs for the treatment of cancer, inflammation, and other diseases. Additionally, further research is needed to elucidate the exact mechanism of action of this compound and to identify potential drug targets. Additionally, this compound may be used to develop novel strategies for drug delivery and to study the effects of drugs on various cellular pathways. Finally, this compound may be used to develop novel strategies for drug screening and to identify novel drug targets.
合成方法
The synthesis of 8-[(butan-2-yl)amino]-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is achieved through a multi-step process. First, the starting material, 3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (MPTP), is reacted with butan-2-yl amine in a nucleophilic substitution reaction. This reaction yields this compound (this compound).
科学研究应用
8-[(butan-2-yl)amino]-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has been studied extensively for its potential therapeutic applications in cancer, inflammation, and other diseases. This compound has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. Additionally, this compound has been used in laboratory experiments to study the mechanisms of action of drugs, as well as to identify novel drug targets and therapeutic strategies.
属性
IUPAC Name |
8-(butan-2-ylamino)-3-methyl-7-propylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O2/c1-5-7-18-9-10(15-12(18)14-8(3)6-2)17(4)13(20)16-11(9)19/h8H,5-7H2,1-4H3,(H,14,15)(H,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTKAYIBUVYWMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N=C1NC(C)CC)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-[(butan-2-yl)amino]-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6485666.png)
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B6485675.png)
![7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-8-{[(pyridin-3-yl)methyl]amino}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6485679.png)
![2-[(7-ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenylacetamide](/img/structure/B6485686.png)
![7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-(4-ethylpiperazin-1-yl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6485694.png)
![ethyl 2-({7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)acetate](/img/structure/B6485706.png)
![7-{2-hydroxy-3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-1,3-dimethyl-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6485712.png)
![7-{2-hydroxy-3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6485713.png)
![7-{2-hydroxy-3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-1,3-dimethyl-8-(3-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6485721.png)

![7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6485740.png)
![7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6485745.png)
![8-(cyclohexylamino)-7-[2-hydroxy-3-(3-methylphenoxy)propyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6485746.png)